1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
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Overview
Description
1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a unique structure that combines a pyrrole ring and a pyrazine ring, making it a valuable scaffold in medicinal chemistry and various industrial applications. Its hydrochloride form enhances its solubility and stability, facilitating its use in different chemical reactions and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one typically involves cyclization reactions. One common method includes the reaction of a suitable pyrrole derivative with a pyrazine precursor under acidic or basic conditions. For instance, the cyclization of 2-(acylethynyl)pyrroles with propargylamine followed by intramolecular cyclization can yield the desired compound .
Industrial Production Methods: Industrial production often employs scalable synthetic routes that ensure high yield and purity. The use of solid-phase synthesis and catalytic methods, such as transition-metal catalysis, can enhance efficiency. The hydrochloride form is usually obtained by treating the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly as a kinase inhibitor and in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer and inflammatory conditions.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazines: These compounds share a similar core structure but differ in the position of nitrogen atoms and exhibit distinct biological activities.
Indole derivatives: While structurally different, indole derivatives also possess a fused ring system and are widely studied for their biological activities.
Uniqueness: 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one stands out due to its specific ring fusion and the presence of an amino group, which imparts unique reactivity and biological properties. Its ability to form stable hydrochloride salts further enhances its applicability in various fields.
This compound’s versatility and unique chemical structure make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
1-amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-5-2-1-3-10(5)6(11)4-9-7;/h5H,1-4H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJEHOLNYILSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NCC(=O)N2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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